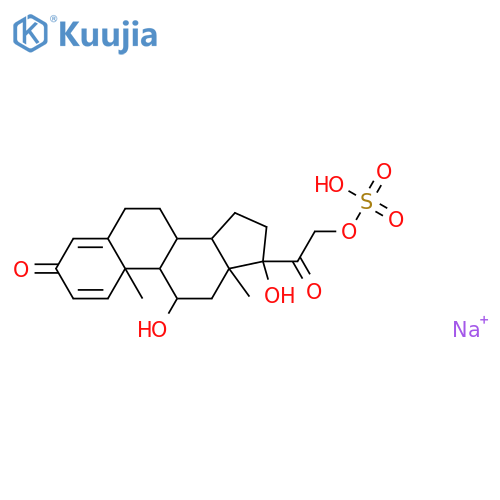

Cas no 3664-95-7 (Prednisolone 21-Sulfate Sodium Salt)

Prednisolone 21-Sulfate Sodium Salt 化学的及び物理的性質

名前と識別子

-

- Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-21-(sulfooxy)-, sodium salt (1:1), (11b)-

- Prednisolone 21-Sulfate Sodium Salt

- Prednisolone 21-Sulf

- Prednisolone 21-Sulfate Sodium Salt

- Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, sodi um salt, (11β)- (1:1)

- sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate

- Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfoooxy)-, monosodium salt, (11beta)-

- UNII-W5M3C09LEA

- prednisolone sodium sulfate

- W5M3C09LEA

- Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)-

- EINECS 222-925-0

- PREGNA-1,4-DIENE-3,20-DIONE, 11,17-DIHYDROXY-21-(SULFOOXY)-, SODIUM SALT (1:1), (11.BETA.)-

- PREDNISOLONE SODIUM SULFATE [WHO-DD]

- 3664-95-7

- DB-246599

- (11beta)-11,17-Dihydroxy-21-(Sulfooxy)-Pregna-1,4-Diene-3,20-Dione Sodium Salt (1:1)

-

- インチ: InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1

- InChIKey: LTWZNVWFOGRESW-UHFFFAOYSA-N

- ほほえんだ: O=C1C=C2CCC3C4CCC(C(COS(O)(=O)=O)=O)(O)C4(C)CC(O)C3C2(C)C=C1.[Na+]

計算された属性

- せいみつぶんしりょう: 463.14000

- どういたいしつりょう: 462.132433

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 4

- 複雑さ: 953

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 149

じっけんとくせい

- ゆうかいてん: 165-166°C (dec.)

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- ようかいど: DMSO, Methanol

- PSA: 146.58000

- LogP: 2.46550

Prednisolone 21-Sulfate Sodium Salt セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under inert atmosphere

Prednisolone 21-Sulfate Sodium Salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-476223-1mg |

Prednisolone-d8 21-Sulfate Sodium Salt, |

3664-95-7 | 1mg |

¥3610.00 | 2023-09-05 | ||

| TRC | P703755-10mg |

Prednisolone 21-Sulfate Sodium Salt |

3664-95-7 | 10mg |

$ 167.00 | 2023-09-06 | ||

| TRC | P703755-100mg |

Prednisolone 21-Sulfate Sodium Salt |

3664-95-7 | 100mg |

$ 1294.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-476223-1 mg |

Prednisolone-d8 21-Sulfate Sodium Salt, |

3664-95-7 | 1mg |

¥3,610.00 | 2023-07-10 | ||

| A2B Chem LLC | AF72575-10mg |

Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)- |

3664-95-7 | 10mg |

$283.00 | 2024-04-20 | ||

| A2B Chem LLC | AF72575-100mg |

Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11beta)- |

3664-95-7 | 100mg |

$1378.00 | 2024-04-20 |

Prednisolone 21-Sulfate Sodium Salt 関連文献

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

Prednisolone 21-Sulfate Sodium Saltに関する追加情報

Introduction to Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) and Its Recent Applications in Chemical and Biomedical Research

Prednisolone 21-Sulfate Sodium Salt, with the chemical identifier CAS No. 3664-95-7, is a well-documented compound that has garnered significant attention in the fields of pharmaceutical chemistry and biomedicine. This sulfated derivative of prednisolone exhibits unique biochemical properties that make it a valuable tool in both clinical and research settings. The compound's structural modification, specifically the introduction of a sulfate group at the 21-position, imparts enhanced solubility and stability, which are critical factors in drug formulation and delivery systems.

The sulfation of prednisolone at the 21-hydroxyl group not only improves its pharmacokinetic profile but also expands its therapeutic applications. Prednisolone itself is a synthetic corticosteroid with anti-inflammatory, immunosuppressive, and anti-allergic effects. The addition of a sulfate moiety enhances its binding affinity to certain steroid receptors, thereby modulating its biological activity more precisely. This modification has been extensively studied for its potential in treating a variety of inflammatory and autoimmune disorders.

Recent research has highlighted the role of Prednisolone 21-Sulfate Sodium Salt in modulating immune responses. Studies have demonstrated that this compound can selectively inhibit pro-inflammatory cytokine production while preserving regulatory immune functions. This selective action is particularly important in developing targeted therapies for chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The compound's ability to interact with specific nuclear receptors has been leveraged to develop novel drug candidates that exhibit reduced side effects compared to traditional corticosteroids.

In addition to its immunomodulatory properties, Prednisolone 21-Sulfate Sodium Salt has shown promise in neuroprotective applications. Emerging research indicates that this sulfated steroid can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and neuroinflammation. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a significant role in disease progression. The compound's ability to modulate microglial activation—a key driver of neuroinflammation—has been a focal point of recent investigations.

The pharmacokinetic profile of Prednisolone 21-Sulfate Sodium Salt has also been extensively characterized. Unlike free prednisolone, which exhibits rapid metabolism and short half-life, the sulfate salt demonstrates improved bioavailability and prolonged circulation time. This enhanced stability allows for more consistent therapeutic levels, reducing the frequency of administration required for efficacy. Such pharmacokinetic advantages have made this compound an attractive candidate for oral and parenteral formulations.

Moreover, the synthesis and purification of Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) have been refined through advanced chemical methodologies. Modern synthetic routes leverage enzymatic sulfation techniques to achieve high yields and purity, minimizing unwanted byproducts. These advancements have not only improved the scalability of production but also enhanced the reproducibility of experimental results in biomedical research.

The therapeutic potential of Prednisolone 21-Sulfate Sodium Salt extends beyond inflammation and neuroprotection. Preliminary studies have explored its role in modulating metabolic pathways associated with diabetes and obesity. The compound's ability to influence glucose homeostasis and lipid metabolism suggests its utility in managing metabolic syndromes alongside traditional antidiabetic agents. These findings underscore the broad therapeutic spectrum of this sulfated steroid derivative.

From a regulatory perspective, Prednisolone 21-Sulfate Sodium Salt has undergone rigorous testing to meet pharmaceutical standards for safety and efficacy. Clinical trials have provided valuable insights into its dosing regimens and potential adverse effects, ensuring that it can be safely integrated into therapeutic protocols for various medical conditions. The compound's well-characterized pharmacology has facilitated its approval for use in several clinical settings, particularly where targeted anti-inflammatory action is required.

The future direction of research on Prednisolone 21-Sulfate Sodium Salt (CAS No. 3664-95-7) is likely to focus on personalized medicine applications. By integrating genomics and proteomics data, researchers aim to identify patient subgroups that would benefit most from this compound's unique properties. Such tailored approaches could enhance treatment outcomes while minimizing individual variability in response.

In conclusion, Prednisolone 21-Sulfate Sodium Salt represents a significant advancement in corticosteroid therapy due to its enhanced pharmacological properties derived from sulfation at the 21-position. Its applications span immunomodulation, neuroprotection, metabolic regulation, and beyond, making it a versatile compound with broad therapeutic implications. As research continues to uncover new mechanisms of action and refine synthetic methodologies, this sulfated derivative is poised to play an increasingly important role in modern medicine.

3664-95-7 (Prednisolone 21-Sulfate Sodium Salt) 関連製品

- 1253-43-6(Cortisol-21-sulfate)

- 1806075-14-8(Ethyl 2-chloro-5-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-acetate)

- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

- 93368-76-4(2-(azidomethyl)-1,3,5-trimethylbenzene)

- 1785449-20-8(Thiazole, 2-bromo-5-(difluoromethyl)-)

- 874680-19-0(N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)

- 2248276-48-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(4-methylphenoxy)phenyl]acetate)

- 136468-36-5(Foropafant)

- 1337598-06-7(tert-butyl N-[2-amino-2-(1-methyl-1H-indol-3-yl)ethyl]carbamate)

- 73547-86-1(2(1H)-Pyrimidinethione, 1-methyl-)